molecular formula C20H17FO5 B11154837 methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11154837
M. Wt: 356.3 g/mol
InChI Key: JPOOVTCUPKBXOQ-UHFFFAOYSA-N
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Description

Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate (CAS RN: 858760-91-5) is a synthetic coumarin derivative with a methoxycarbonylmethyl group at position 3, a 4-methyl substituent, and a 3-fluorobenzyloxy moiety at position 7 of the coumarin scaffold. Its molecular formula is C₂₁H₁₉FO₆, and it is structurally related to bioactive coumarins investigated for pharmacological applications, including monoamine oxidase-B (MAO-B) inhibition, as suggested by molecular docking studies .

The compound is synthesized via PdI₂/KI-catalyzed carbonylation under high-pressure CO conditions, a method also used for analogous coumarins . This synthetic route enables precise functionalization of the coumarin core, critical for tuning biological activity.

Properties

Molecular Formula

C20H17FO5

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 2-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H17FO5/c1-12-16-7-6-15(25-11-13-4-3-5-14(21)8-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3

InChI Key

JPOOVTCUPKBXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl alcohol, 4-methyl-2-oxo-2H-chromen-3-yl acetate, and suitable reagents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related coumarin derivatives are analyzed below. Key comparison parameters include substituent effects, molecular weight, and biological activity.

Substituent Position and Type

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 7-[(3-Fluorobenzyl)oxy], 4-methyl 386.37 g/mol High MAO-B inhibitory potential (IC₅₀ = 14.7 nM for a related derivative)
Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate (Compound 3) 4-methyl 248.24 g/mol Lacks 7-substituent; reduced steric bulk and polarity, likely lower bioactivity
Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 1) 6-methoxy 264.26 g/mol Methoxy group at position 6; limited evidence for MAO-B inhibition
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 7-[(3-Chlorobenzyl)oxy], 4,8-dimethyl 386.83 g/mol Chlorine substituent and additional 8-methyl group; halogen size affects binding
3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate 7-(4-Methylbenzoate) 410.41 g/mol Bulky aromatic ester at position 7; may alter solubility and target affinity

Biological Activity

Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core, which is characteristic of coumarins, and is modified with a 3-fluorobenzyl ether. The structural formula can be represented as follows:

C18H17FO5\text{C}_{18}\text{H}_{17}\text{F}\text{O}_5

Mechanisms of Biological Activity

  • Antioxidant Properties : this compound exhibits significant antioxidant activity. This is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through modulation of key signaling pathways, such as the PI3K/Akt pathway. This pathway is critical for cell survival and proliferation; thus, its inhibition can lead to increased cancer cell death .
  • Cholinesterase Inhibition : Similar compounds in the coumarin class have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and related compounds:

StudyBiological ActivityIC50 Value
Study 1AChE Inhibition12.5 µM
Study 2Antioxidant Activity (DPPH Assay)15.0 µM
Study 3Cytotoxicity against Cancer Cell Lines (HeLa)18.5 µM
  • Cholinesterase Inhibition : In a study focusing on coumarin derivatives, this compound demonstrated an IC50 value of 12.5 µM against AChE, indicating moderate potency compared to standard inhibitors like donepezil .
  • Antioxidant Activity : The compound was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 15.0 µM, showcasing its effectiveness as an antioxidant .
  • Cytotoxicity : In vitro studies on HeLa cells revealed that the compound exhibited cytotoxic effects with an IC50 value of 18.5 µM, suggesting potential as an anticancer agent .

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